molecular formula C20H20N2O4 B7729244 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol CAS No. 868989-73-5

4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol

Cat. No. B7729244
M. Wt: 352.4 g/mol
InChI Key: OWPMENVYXDJDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07247734B2

Procedure details

This compounds was synthesised in the same manner as described above. 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one (0.6 g, 1.77 mmol), hydrazine hydrate (6 ml). The quenched reaction was extracted into ethyl acetate, washed (water), dried (MgSO4), and the solvent removed under vacuum to give a yellow oil which was purified by column chromatography to give 4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-benzene-1,3-diol as a clear oil which solidified over a period of 1 month (0.38 g, 60.9%); Rf 0.4 cf SM 0.6 Hexane/Ethyl acetate/MeOH (8/4/1).

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]3[C:20](=O)[C:19]4[C:14](=[CH:15][C:16]([OH:24])=[C:17]([CH2:22][CH3:23])[CH:18]=4)[O:13][C:12]=3[CH3:25])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.O.[NH2:27][NH2:28]>>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]3[C:20]([C:19]4[CH:18]=[C:17]([CH2:22][CH3:23])[C:16]([OH:24])=[CH:15][C:14]=4[OH:13])=[N:27][NH:28][C:12]=3[CH3:25])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C2=C(OC1=CC(=C(C=C1C2=O)CC)O)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compounds was synthesised in the same manner
CUSTOM
Type
CUSTOM
Details
The quenched reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate
WASH
Type
WASH
Details
washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)C=2C(=NNC2C)C2=C(C=C(C(=C2)CC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07247734B2

Procedure details

This compounds was synthesised in the same manner as described above. 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one (0.6 g, 1.77 mmol), hydrazine hydrate (6 ml). The quenched reaction was extracted into ethyl acetate, washed (water), dried (MgSO4), and the solvent removed under vacuum to give a yellow oil which was purified by column chromatography to give 4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-benzene-1,3-diol as a clear oil which solidified over a period of 1 month (0.38 g, 60.9%); Rf 0.4 cf SM 0.6 Hexane/Ethyl acetate/MeOH (8/4/1).

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]3[C:20](=O)[C:19]4[C:14](=[CH:15][C:16]([OH:24])=[C:17]([CH2:22][CH3:23])[CH:18]=4)[O:13][C:12]=3[CH3:25])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.O.[NH2:27][NH2:28]>>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]3[C:20]([C:19]4[CH:18]=[C:17]([CH2:22][CH3:23])[C:16]([OH:24])=[CH:15][C:14]=4[OH:13])=[N:27][NH:28][C:12]=3[CH3:25])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C2=C(OC1=CC(=C(C=C1C2=O)CC)O)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compounds was synthesised in the same manner
CUSTOM
Type
CUSTOM
Details
The quenched reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate
WASH
Type
WASH
Details
washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)C=2C(=NNC2C)C2=C(C=C(C(=C2)CC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.